Product packaging for 2-(m-Tolylthio)-6-chloropyridine(Cat. No.:CAS No. 1242241-04-8)

2-(m-Tolylthio)-6-chloropyridine

Cat. No.: B6594601
CAS No.: 1242241-04-8
M. Wt: 235.73 g/mol
InChI Key: FXKGAVJBBGUZPF-UHFFFAOYSA-N
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Description

2-(m-Tolylthio)-6-chloropyridine (CAS 1242241-04-8) is a chemical compound with the molecular formula C12H10ClNS and a molecular weight of 235.73 g/mol . This compound belongs to the class of pyridine derivatives, which are recognized as privileged structures in medicinal chemistry due to their wide-ranging biological activities . Pyridine derivatives are frequently investigated as key scaffolds in the development of new antimicrobial agents, especially in the face of increasing bacterial resistance to existing antibiotics . Specific pyridine-thioether analogs have been cited in research for their potential as anti-prion, anti-hepatitis B virus, and anti-cancer agents . The structural features of this compound, namely the chloropyridine moiety and the thioether linkage, make it a valuable synthetic intermediate. The chlorine atom at the 2-position of the pyridine ring is a reactive site that can undergo substitution reactions, allowing researchers to functionalize the molecule for building more complex structures . This reactivity is exploited in industrial and pharmaceutical chemistry to generate various products, including fungicides and insecticides . As such, this compound serves as a versatile building block in organic synthesis, drug discovery, and materials science research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNS B6594601 2-(m-Tolylthio)-6-chloropyridine CAS No. 1242241-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(3-methylphenyl)sulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c1-9-4-2-5-10(8-9)15-12-7-3-6-11(13)14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKGAVJBBGUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272190
Record name 2-Chloro-6-[(3-methylphenyl)thio]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242241-04-8
Record name 2-Chloro-6-[(3-methylphenyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242241-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-[(3-methylphenyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 M Tolylthio 6 Chloropyridine and Analogous Structures

Strategies for Installing Thioether Functionality at the Pyridine (B92270) C2 Position

The introduction of a thioether group at the C2 position of a pyridine ring is a key step in the synthesis of the target molecule. Several reliable methods have been developed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) on 2-Halopyridines

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-S bond in 2-arylthiopyridines. nih.govnih.govlibretexts.org This reaction typically involves the displacement of a halide (commonly chlorine or fluorine) at the C2 position of the pyridine ring by a thiol nucleophile, such as m-thiocresol. orgsyn.org The pyridine ring's electron-deficient nature, particularly at the α-positions (C2 and C6), facilitates this reaction. The presence of electron-withdrawing groups on the ring can further enhance its reactivity towards nucleophilic attack. libretexts.org

The reaction of 2,6-dichloropyridine (B45657) with m-thiocresol in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or DMSO typically affords 2-(m-Tolylthio)-6-chloropyridine. The selectivity for monosubstitution over disubstitution can often be controlled by managing the stoichiometry of the reactants and the reaction conditions.

ReactantsBaseSolventTemperatureProductYield
2,6-Dichloropyridine, m-ThiocresolK2CO3DMF80-100 °CThis compoundGood
2,6-Dichloropyridine, m-ThiocresolNaHTHFRoom Temp to RefluxThis compoundModerate to Good
2-Fluoropyridine, m-ThiocresolEt3NAcetonitrile (B52724)Room Temperature2-(m-Tolylthio)pyridineGood

Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for C-S bond formation. ias.ac.inicmpp.ro Palladium, copper, and iron catalysts are commonly employed for this transformation. nih.govgla.ac.ukmdpi.com The Chan-Lam coupling, for instance, utilizes a copper catalyst to couple a thiol with a boronic acid. ias.ac.in In the context of synthesizing this compound, a palladium-catalyzed reaction between a 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine) and m-thiocresol can be effective. rsc.org These reactions often require a base and a suitable ligand to facilitate the catalytic cycle.

Catalyst SystemReactantsBaseSolventTemperatureProduct
Pd(OAc)2 / Xantphos2-Bromo-6-chloropyridine, m-ThiocresolCs2CO3Toluene100-120 °CThis compound
CuI / Phenanthroline2-Iodo-6-chloropyridine, m-ThiocresolK3PO4Dioxane80-110 °CThis compound
Fe(acac)32-Chloropyridine (B119429), m-Tolylboronic acid---(Requires prior conversion of thiol to boronic acid)

Formation of Thiopyridine Derivatives from Pyridine-N-oxides

Pyridine-N-oxides are versatile intermediates in pyridine chemistry, activating the ring for both nucleophilic and electrophilic substitutions. researchgate.netsemanticscholar.orgresearchgate.netarkat-usa.orgumich.edu The N-oxide group significantly increases the reactivity of the C2 and C4 positions towards nucleophiles. Treatment of a pyridine-N-oxide with a sulfenylating agent in the presence of a base can lead to the formation of a 2-thiopyridine derivative. Subsequent deoxygenation of the N-oxide, often with a reducing agent like PCl3 or through catalytic hydrogenation, yields the desired 2-thiopyridine. semanticscholar.org

This method offers an alternative pathway, particularly when direct SNAr is challenging. For instance, starting with 6-chloropyridine-N-oxide, reaction with m-thiocresol under appropriate conditions, followed by deoxygenation, would yield this compound.

Approaches for Regioselective Halogenation at the Pyridine C6 Position

The introduction of a halogen atom at the C6 position of a 2-substituted pyridine requires careful consideration of the directing effects of the existing substituent and the reaction conditions to achieve the desired regioselectivity.

Direct Halogenation Methods and Considerations for Selectivity

Direct halogenation of a 2-(m-tolylthio)pyridine intermediate presents a challenge in achieving C6 selectivity. The thioether group at the C2 position can influence the electronic properties of the pyridine ring. Electrophilic halogenation might not be highly regioselective and could lead to a mixture of products. nih.gov However, specific reagents and conditions can favor C6 halogenation. For instance, using N-chlorosuccinimide (NCS) or other electrophilic chlorine sources under controlled conditions may provide a degree of selectivity. orgsyn.org The regioselectivity can be influenced by steric hindrance and the electronic nature of the substituents. nih.gov

SubstrateHalogenating AgentConditionsMajor Product(s)
2-(m-Tolylthio)pyridineN-Chlorosuccinimide (NCS)Acetonitrile, RefluxMixture of chlorinated isomers
2-(m-Tolylthio)pyridineSO2Cl2Inert solvent, low temp.Mixture of chlorinated isomers

Halogenation via Precursor Functionalization (e.g., from Methyl Pyridines)

A more controlled approach to C6 halogenation involves starting with a precursor that already has a functional group at the C6 position which can be converted to a halogen. For example, starting with 2-thio-6-methylpyridine (2-mercapto-6-picoline), the methyl group can be halogenated. rsc.orggoogle.com This can be achieved through radical halogenation, but this method can lack selectivity. A more reliable method involves the oxidation of the methyl group to a carboxylic acid, followed by a Hunsdiecker-type reaction, or conversion to a hydroxyl group which can then be substituted by a halogen using reagents like SOCl2 or PCl5.

Another strategy involves the use of 2-amino-6-methylpyridine as a starting material. The amino group can be converted to a halogen via a Sandmeyer reaction after the installation of the thioether at the C2 position. The methyl group can then be halogenated. nih.gov

Multi-Step Synthetic Sequences and Convergence Strategies for Complex Pyridine Derivatives

The synthesis of complex pyridine derivatives, such as this compound, often necessitates multi-step sequences. A common and direct approach for creating such aryl thioether pyridines involves the nucleophilic aromatic substitution (SNAr) reaction. This strategy typically uses a di-substituted pyridine as a scaffold.

A plausible and widely utilized linear sequence for synthesizing this compound would start with 2,6-dichloropyridine. The key step is the selective monosubstitution at one of the chlorine atoms by the desired thiol.

Proposed Synthetic Pathway:

Reactant Preparation : The synthesis begins with commercially available 2,6-dichloropyridine and m-thiocresol (3-methylbenzenethiol).

Nucleophilic Aromatic Substitution (SNAr) : m-Thiocresol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic thiolate anion. This anion then attacks the electron-deficient pyridine ring of 2,6-dichloropyridine. The chlorine atom at the 2-position is displaced, leading to the formation of the C-S bond and yielding the target molecule. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Controlling the reaction to achieve mono-substitution rather than di-substitution is a critical challenge. This can often be managed by controlling the stoichiometry of the reactants, reaction temperature, and reaction time.

Convergence Strategies:

For more complex pyridine derivatives, convergent synthesis offers a more efficient alternative to linear sequences. organic-chemistry.orgchemrxiv.org In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the final steps. chemrxiv.org This strategy is particularly advantageous for assembling highly substituted pyridines. chemrxiv.orgsemanticscholar.org

While the synthesis of this compound itself is relatively direct, a convergent strategy could be envisioned for more complex analogs. For instance, the substituted pyridine ring and the arylthiol moiety could be prepared separately with various functional groups and then coupled. Recent advancements in transition-metal-catalyzed cross-coupling reactions have significantly expanded the possibilities for such convergent syntheses of functionalized pyridine derivatives. nih.gov

StrategyDescriptionApplicability to this compoundAdvantages
Linear Synthesis Reactants are combined in a sequential step-by-step manner.Highly applicable and direct, starting from 2,6-dichloropyridine.Straightforward, well-established procedures.
Convergent Synthesis Key fragments of the molecule are synthesized separately and then assembled. organic-chemistry.orgchemrxiv.orgApplicable for more complex, highly functionalized analogs.Higher overall yield, greater flexibility for diversification. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Halogenated Thioether Pyridine Synthesis

The application of green chemistry principles to the synthesis of halogenated thioether pyridines aims to reduce the environmental impact of the manufacturing process. yale.eduacs.orgbridgew.edu This involves developing methodologies that are more efficient, use less hazardous materials, and generate minimal waste. acs.org

Traditional methods for synthesizing compounds like this compound often involve hazardous solvents and stoichiometric amounts of reagents, which are concerns addressed by green chemistry. ijarsct.co.in Sustainable approaches focus on several key areas:

Safer Solvents : The use of volatile and toxic organic solvents like DMF is a significant environmental concern. Green chemistry promotes the use of safer alternatives such as water, ionic liquids, or even solvent-free reaction conditions. rasayanjournal.co.inresearchgate.net For the synthesis of thioether pyridines, performing the SNAr reaction under solvent-free conditions or in greener solvents is a key goal. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can be recycled and reused. yale.eduacs.org The development of efficient catalysts can significantly improve the sustainability of the synthesis. For instance, phase-transfer catalysts can facilitate the reaction between the aqueous-soluble thiolate and the organic-soluble dichloropyridine, eliminating the need for hazardous polar aprotic solvents. Metal-Organic Frameworks (MOFs) have also been explored as reusable, heterogeneous catalysts for the multi-component synthesis of related 2-amino-6-thiopyridine derivatives under solvent-free conditions. nih.gov

Energy Efficiency : Synthetic methods should be designed to minimize energy consumption by, for example, being conducted at ambient temperature and pressure. yale.edu Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy input compared to conventional heating. rasayanjournal.co.innih.gov

Atom Economy : The principle of atom economy encourages designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org The SNAr reaction for producing this compound generally has a good atom economy, with the main byproduct being the salt of the displaced chloride.

The table below compares a traditional synthetic approach to this compound with potential green alternatives.

FeatureTraditional ApproachGreen/Sustainable ApproachGreen Chemistry Principle Addressed
Solvent Dimethylformamide (DMF), AcetonitrileWater, Ionic Liquids, Solvent-free conditions rasayanjournal.co.innih.govSafer Solvents and Auxiliaries yale.edu
Base/Catalyst Stoichiometric strong base (e.g., NaH)Catalytic amount of a phase-transfer catalyst; Reusable heterogeneous catalyst (e.g., MOFs) nih.govCatalysis, Prevention of Waste yale.eduacs.org
Energy Source Conventional heating (reflux)Microwave irradiation, Ambient temperature reaction rasayanjournal.co.innih.govDesign for Energy Efficiency yale.edu
Workup Organic solvent extractionSimpler filtration (for heterogeneous catalysts), reduced solvent use rasayanjournal.co.inPrevention of Waste

By embracing these green chemistry principles, the synthesis of halogenated thioether pyridines like this compound can be made more environmentally benign and sustainable. nih.gov

Reactivity and Reaction Mechanisms of Halogenated Thioether Pyridines

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. The reactivity of 2-(m-Tolylthio)-6-chloropyridine in these reactions is significantly influenced by the electronic properties of the pyridine nitrogen and the substituents.

Influence of Pyridine Nitrogen on Reactivity at C2 and C4 Positions

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a decrease in electron density, particularly at the C2, C4, and C6 positions. uoanbar.edu.iq This electron deficiency makes the pyridine ring susceptible to attack by nucleophiles. Nucleophilic attack at the C2 and C4 positions is favored because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. stackexchange.comvaia.com This stabilization is not possible when the attack occurs at the C3 position. stackexchange.com

In the case of 2-chloropyridine (B119429), the chlorine atom is situated at an electron-deficient position, making it a good leaving group in SNAr reactions. vaia.com The incoming nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a tetrahedral intermediate. youtube.com The subsequent departure of the chloride ion restores the aromaticity of the ring.

Reactivity of 2-Chloro-6-substituted Pyridines in SNAr Processes

The presence of a second substituent on the pyridine ring, in this case, the m-tolylthio group at the C6 position, further modulates the reactivity of the molecule in SNAr reactions. The reactivity of 2-chloro-6-substituted pyridines is influenced by the electronic nature of the substituent at the 6-position. Electron-withdrawing groups generally enhance the rate of nucleophilic substitution by further polarizing the C-Cl bond and stabilizing the anionic intermediate. nih.gov Conversely, electron-donating groups can decrease the reactivity.

While the thioether group can be electron-donating through resonance, its effect is often dominated by its inductive electron-withdrawing nature, especially when attached to an already electron-deficient ring. This can lead to a complex interplay of activating and deactivating effects. The regioselectivity of SNAr reactions on substituted pyrimidines, a related class of heterocycles, has been shown to be sensitive to the nature of both the nucleophile and the substituents on the ring. wuxiapptec.commdpi.com For instance, in 2-MeSO2-4-chloropyrimidine, substitutions with amines occur at C-4, while reactions with alkoxides favor the C-2 position. wuxiapptec.com This highlights the nuanced electronic and steric factors that govern these reactions.

Electrophilic Substitution Reactions on the Pyridine Ring under Deactivating Conditions

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene (B151609). The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqrsc.org This positive charge further deactivates the ring to a great extent, making it resemble a highly deactivated benzene ring like nitrobenzene. uoanbar.edu.iq

As a result, electrophilic substitution on pyridine, and by extension on this compound, requires vigorous reaction conditions. youtube.comquimicaorganica.org When substitution does occur, it is directed to the C3 and C5 positions, as the intermediates for attack at these positions are less destabilized than those for attack at the C2, C4, and C6 positions. quimicaorganica.org The presence of the chloro and m-tolylthio groups, both of which can be deactivating, further complicates any potential electrophilic substitution.

Transformations Involving the Thioether Moiety

The thioether linkage in this compound offers another site for chemical modification, distinct from the reactions on the pyridine ring.

Oxidation Reactions of the Thioether Group

The sulfur atom in the thioether group is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.gov This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide. rsc.orggoogle.com The oxidation of thioethers to sulfoxides is often a facile process, while the subsequent oxidation to the sulfone may require harsher conditions. rsc.org The electronic environment of the thioether can influence its oxidation sensitivity. nih.gov The synthesis of pyridyl sulfoxides and sulfones is of interest as these functional groups can have unique chemical and biological activities. nih.govtandfonline.com

Table 1: Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct(s)
This compoundMild Oxidant (e.g., H₂O₂)2-(m-Tolylsulfinyl)-6-chloropyridine
This compoundStrong Oxidant (e.g., excess H₂O₂)2-(m-Tolylsulfonyl)-6-chloropyridine

Cleavage and Functionalization of the C-S Bond

The carbon-sulfur bond in aryl thioethers can be cleaved and functionalized under various reaction conditions. nih.govrsc.org This can be a valuable strategy for introducing new functional groups. Transition metal catalysis is often employed to facilitate the cleavage of the C-S bond. nih.govacsgcipr.org For example, palladium-catalyzed reactions have been developed for the arylation of C(sp³)–H bonds in thioethers. nih.gov Metal-free methods for C-S bond cleavage have also been reported, utilizing reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org The selective cleavage of C(sp³)-S bonds over C(sp²)-S bonds has been demonstrated, which could be relevant for transformations of the tolyl group without affecting the pyridine-sulfur bond. organic-chemistry.org Additionally, visible-light-induced C-S bond cleavage has emerged as a mild and versatile method. acs.org

Mechanistic Investigations of Key Transformations

The transformation of 2-chloro-6-(substituted)pyridines into their corresponding thioether derivatives is a subject of significant interest. The introduction of a thioether moiety can proceed through various mechanisms, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The specific pathway is often dictated by the reaction conditions and the nature of the substituents on the pyridine ring.

Proposed Reaction Intermediates and Transition States

The reaction of 2-chloropyridine derivatives with thiols to form thioether pyridines is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is generally accepted to proceed through a two-step addition-elimination mechanism. nih.gov

The initial and often rate-determining step involves the nucleophilic attack of the thiolate anion (in this case, the m-toluenethiolate anion) on the carbon atom of the pyridine ring that is bonded to the chlorine atom. nih.govresearchgate.net This attack leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex . nih.gov This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring and the formation of a tetrahedral carbon center at the site of substitution. researchgate.net The negative charge is delocalized across the pyridine ring and any electron-withdrawing substituents, which helps to stabilize this transient species. For pyridines, the nitrogen atom can effectively stabilize the negative charge through resonance, particularly when the attack occurs at the C-2 or C-4 position.

The second step of the mechanism involves the elimination of the leaving group, which in this case is the chloride ion. This step restores the aromaticity of the pyridine ring and results in the formation of the final product, this compound. The expulsion of the leaving group is typically a fast process. researchgate.net

Recent studies, however, have introduced the concept of a concerted SNAr mechanism , where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state without the formation of a distinct Meisenheimer intermediate. nih.gov Whether the reaction proceeds through a stepwise or concerted mechanism can depend on factors such as the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.gov

In the context of palladium-catalyzed C-S cross-coupling reactions, the proposed intermediates are part of a catalytic cycle. This cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine derivative to form a palladium(II) intermediate.

Ligand Exchange/Transmetalation: The thiol or thiolate coordinates to the palladium center, followed by the transfer of the arylthio group to the palladium and elimination of a salt.

Reductive Elimination: The final step involves the formation of the C-S bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. DFT calculations allow for the modeling of reaction pathways, the characterization of stationary points (reactants, intermediates, transition states, and products), and the determination of activation energies.

For the SNAr reaction of 2-chloropyridine with thiols, DFT studies can provide valuable insights into the energetics of the reaction. Calculations can be used to determine the relative energies of the reactants, the Meisenheimer complex, the transition states, and the products. This information helps to confirm whether the reaction is likely to proceed via a stepwise or a concerted mechanism. For instance, if a stable Meisenheimer complex is located as a minimum on the potential energy surface, it supports the stepwise pathway. Conversely, if no such intermediate is found and only a single transition state connects reactants and products, a concerted mechanism is more likely.

DFT calculations have been employed to study the reactivity of substituted pyridines in SNAr reactions. researchgate.net These studies often correlate calculated properties, such as atomic charges and molecular orbital energies, with experimentally observed reactivity. For example, the electrophilicity of the carbon atom attached to the chlorine can be quantified, providing a theoretical basis for the regioselectivity of the nucleophilic attack.

In the realm of palladium-catalyzed reactions, computational studies are crucial for understanding the role of the ligand and for mapping out the entire catalytic cycle. organic-chemistry.orgorganic-chemistry.org DFT calculations can be used to model the structures of the various palladium intermediates and the transition states connecting them. This allows for the determination of the rate-determining step of the catalytic cycle and can help in the rational design of more efficient catalysts. For instance, computational analyses can shed light on the influence of different phosphine (B1218219) ligands on the efficiency of the oxidative addition and reductive elimination steps. organic-chemistry.org

Structure Activity Relationship Sar Studies of Pyridine Thioether Derivatives

Conformational Analysis and Molecular Flexibility in Pyridine (B92270) Thioethers

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For pyridine thioether derivatives, a key aspect of their conformational landscape is the rotational freedom around the sulfur-carbon (S-C) bonds of the thioether linkage. This flexibility allows the molecule to adopt various spatial orientations, influencing its ability to fit into a binding pocket of a protein or enzyme.

Studies on related 2-substituted piperazines have shown that conformational preferences can significantly impact biological activity, with axial conformations being favored in some cases to mimic the orientation of natural ligands. nih.gov Similarly, the conformational stance of the tolylthio group in 2-(m-Tolylthio)-6-chloropyridine is expected to be a key factor in its interactions.

Electronic Effects of Substituents on Pyridine Scaffold Reactivity and Modulated Activity

The electronic properties of the pyridine ring are significantly modulated by the presence of substituents, which in turn affects the molecule's reactivity and potential biological activity. nih.gov The pyridine ring is inherently electron-deficient, a characteristic that is further influenced by the electron-withdrawing or electron-donating nature of its substituents. researchgate.net

Influence of Chlorine at C6 on Electronic Properties

The chlorine atom at the C6 position of the pyridine ring in This compound exerts a significant electronic influence. Chlorine is an electronegative atom and thus acts as an electron-withdrawing group through the inductive effect. This effect reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and potentially altering its pKa. nih.gov The presence of a halogen can also influence the molecule's ability to participate in halogen bonding, a type of non-covalent interaction that can be important in ligand-receptor binding.

The introduction of a chlorine atom can also affect the regioselectivity of further chemical reactions on the pyridine ring. nih.gov For instance, in some cases, the presence of an electron-withdrawing group can direct metallation to specific positions on the ring. researchgate.net

Impact of the Tolylthio Group at C2 on Electronic and Steric Properties

The methyl group on the meta-position of the tolyl ring is a weak electron-donating group, which can slightly modulate the electronic properties of the arylthio moiety. More significantly, the tolylthio group introduces considerable steric bulk at the C2 position. This steric hindrance can influence the preferred conformation of the molecule and can play a crucial role in molecular recognition by either preventing or facilitating binding to a biological target. researchgate.net

Steric Hindrance and Molecular Recognition in Designed Structures

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions or intermolecular interactions, is a critical consideration in drug design. In This compound , the tolylthio group at the C2 position is the primary source of steric bulk.

Application of Computational Descriptors in SAR Analysis (e.g., HOMO/LUMO energies)

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules. In the context of SAR analysis, quantum chemical calculations can provide valuable insights into the electronic structure and reactivity of compounds like This compound .

Key computational descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govscirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity. wu.ac.th

By calculating these descriptors for a series of related pyridine thioether derivatives, researchers can establish quantitative structure-activity relationships (QSAR). These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net For instance, DFT calculations have been used to explain the electronic transitions and reactivity characteristics of various pyridine and thioether-containing compounds. acs.orgacs.org

Below is a hypothetical data table illustrating how computational descriptors might be used in a SAR study of pyridine thioether derivatives.

CompoundSubstituent at C6Substituent at C2HOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Activity
1HPhenylthio-6.2-1.54.7Moderate
2ClPhenylthio-6.4-1.84.6High
3Hm-Tolylthio-6.1-1.44.7Moderate
4 Cl m-Tolylthio -6.3 -1.7 4.6 High
5Fm-Tolylthio-6.5-1.94.6High
6Clp-Tolylthio-6.3-1.74.6High

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of a molecule. nih.gov These methods have been applied to pyridine (B92270) derivatives to understand their vibrational and electronic spectra. nih.govsigmaaldrich.com

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations are pivotal in analyzing the electronic structure of molecules like 2-(m-Tolylthio)-6-chloropyridine. nih.gov By solving the Schrödinger equation for a given system, researchers can determine the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial determinant of the molecule's chemical reactivity and stability. ajrcps.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. This type of analysis helps in understanding the potential reaction sites within the molecule. For instance, atoms with large negative charges, as determined by population analysis, are often the primary sites for interaction with metal ions. semanticscholar.org

Reaction Pathway Elucidation and Energy Profile Analysis

Computational methods are invaluable for mapping out potential reaction pathways and their associated energy profiles. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a chemical reaction. nih.gov This is particularly useful in understanding the synthesis and potential metabolic fate of compounds like this compound. For instance, understanding the energetic barriers of different reaction routes can guide the optimization of synthetic procedures to favor the desired product.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.

Methodologies for Predicting Ligand-Target Binding Affinities

Various computational methods exist to predict the binding affinity between a ligand and its target protein. nih.gov Molecular docking simulations are a primary tool, providing a score that estimates the strength of the interaction. mdpi.comf1000research.com These scoring functions are typically based on force fields that account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. youtube.com For a more rigorous assessment, binding free energy calculations, often employed after molecular dynamics simulations, can provide a more accurate prediction of binding affinity. nih.gov The reliability of these predictions is crucial, as they guide the selection of compounds for further experimental testing. nih.gov

Computational Method Purpose in Ligand-Target Interaction Studies Key Outputs
Molecular DockingPredicts the preferred binding pose of a ligand in a protein's active site. nih.govmdpi.comBinding score, predicted binding mode, key interacting residues. mdpi.com
Binding Free Energy CalculationsProvides a more accurate estimation of the binding affinity between a ligand and a protein. nih.govΔG of binding, identification of key energetic contributions.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups necessary for biological activity. nih.govPharmacophore model, alignment of active compounds.

Analysis of Binding Modes and Key Intermolecular Interactions

Once a plausible binding pose is identified through docking, a detailed analysis of the intermolecular interactions is performed. This involves identifying specific amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking interactions with the ligand. nih.gov For instance, the pyridine ring in a ligand could engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov Understanding these key interactions is fundamental for structure-based drug design, as it allows for the rational modification of the ligand to improve its potency and selectivity. nih.govfurman.edu

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. nih.govnih.gov This technique solves Newton's equations of motion for the atoms in the system, generating a trajectory of their positions and velocities. youtube.com

Machine Learning and Deep Learning Approaches for Drug-Target Interaction Prediction

The prediction of interactions between small molecules and biological targets is a cornerstone of modern drug discovery, significantly accelerated by the advent of machine learning (ML) and deep learning (DL). nih.gov These computational methods can identify potential drug-target interactions (DTIs) with high efficiency, reducing the time and cost associated with traditional experimental screening. nih.gov For a compound like This compound , these approaches could be instrumental in identifying its potential biological targets and understanding its mechanism of action.

Machine learning models, such as Random Forest and Support Vector Machines, and deep learning architectures, like Graph Neural Networks and Convolutional Neural Networks, are trained on large datasets of known drug-target interactions. pythonpodcast.comyoutube.comtorchdrug.ai These models learn complex patterns that correlate molecular structures with their biological activities. For instance, a model could be trained to recognize the structural features of pyridine derivatives that are crucial for inhibiting a specific kinase or receptor. nih.gov

The application of these models is not limited to predicting interactions. They are also pivotal in drug repurposing, where existing drugs are screened for new therapeutic uses. pythonpodcast.com A compound like This compound , if it were an existing chemical entity, could be computationally screened against a vast array of biological targets to uncover new potential applications.

Feature Engineering for Compound and Target Data Representation

The performance of any machine learning model is heavily dependent on the quality of the data representation, a process known as feature engineering. For small molecules like This compound , this involves converting their 2D or 3D structures into numerical descriptors that a model can process. Common molecular features include:

Molecular Fingerprints: These are bit strings that encode the presence or absence of specific substructures or topological features within a molecule.

Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

Topological Descriptors: These capture information about the connectivity of atoms within the molecule.

Quantum Mechanical Descriptors: Calculated from the electronic structure of the molecule, these can provide insights into reactivity and interaction energies.

For the target protein, features can be derived from its amino acid sequence, such as amino acid composition, dipeptide composition, and physicochemical properties of the residues. nih.gov More advanced methods use information from the protein's 3D structure to define the properties of the binding pocket.

The choice of features is critical and can significantly impact the predictive power of the model. For a molecule containing a chloropyridine and a tolylthio group, specific descriptors that capture the electronic and steric properties of these moieties would be particularly important.

Feature TypeExamples for a Pyridine-Based Compound
Molecular Fingerprints Extended-Connectivity Fingerprints (ECFPs), MACCS Keys
Physicochemical Molecular Weight, logP, Polar Surface Area (PSA)
Topological Wiener Index, Balaban Index
Electronic Dipole Moment, Partial Charges on Heteroatoms

Development and Validation of Predictive Models

The development of a robust predictive model involves several key steps. Initially, a large and diverse dataset of compounds with known activities against a specific target is curated. This dataset is then split into training, validation, and test sets. The training set is used to teach the model the relationship between the molecular features and the biological activity. The validation set is used to tune the model's hyperparameters and prevent overfitting. Finally, the test set, which the model has never seen, is used to provide an unbiased evaluation of its predictive performance.

Common metrics for evaluating classification models (predicting active vs. inactive compounds) include accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC-ROC). For regression models (predicting continuous activity values like IC50), metrics such as the root mean square error (RMSE) and the coefficient of determination (R²) are used.

For example, a study on substituted pyridine carboxamide derivatives as SHP2 inhibitors successfully used molecular docking and molecular dynamics simulations to guide the design of potent compounds. nih.gov The predicted binding modes and affinities from these computational models correlated well with the experimentally determined inhibitory activities, demonstrating the predictive power of these approaches.

Virtual Screening and Chemoinformatics-Based Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govyoutube.com This approach is significantly faster and less expensive than experimental high-throughput screening (HTS). For a scaffold like This compound , virtual screening could be used to explore vast chemical spaces to find derivatives with improved potency or selectivity.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking is a common SBVS technique where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. nih.govchemrevlett.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of other molecules that bind to the target. A common LBVS method is pharmacophore modeling, where a 3D arrangement of essential features required for biological activity is created based on a set of known active compounds. mdpi.com This pharmacophore model is then used as a query to search for new molecules that match these features.

Chemoinformatics plays a crucial role in the design of compound libraries for screening. By analyzing the structural diversity and property distributions of large chemical databases, chemoinformatics tools can help in selecting a representative subset of compounds for screening or in designing novel libraries focused on a specific chemical scaffold. dntb.gov.ua For instance, starting with the This compound core, a virtual library could be generated by systematically modifying the substituents on the pyridine and tolyl rings. This library could then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to virtual screening to prioritize compounds for synthesis and experimental testing. chemrevlett.com

A study on novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties used molecular docking to predict their binding mode in the active site of telomerase, a potential anti-cancer target. nih.gov This computational insight helped to rationalize the observed inhibitory activity of the synthesized compounds.

Computational TechniqueApplication to Pyridine ScaffoldsRelevant Findings
Molecular Docking Predicting the binding mode of 2-chloro-pyridine derivatives in the active site of telomerase. nih.govIdentified key interactions and rationalized the inhibitory activity of potent compounds. nih.gov
Virtual Screening Discovery of novel substituted pyridine carboxamide derivatives as allosteric SHP2 inhibitors. nih.govLed to the identification of a compound with excellent inhibitory activity and in vivo antitumor efficacy. nih.gov
Pharmacophore Modeling Identification of natural product inhibitors of the PI3K-AKT1 signaling pathway. mdpi.comA pharmacophore model based on a known inhibitor successfully identified novel active compounds from a natural product database. mdpi.com

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Construction of Fused Heterocyclic Systems

The scaffold of 2-(m-Tolylthio)-6-chloropyridine is particularly well-suited for the construction of fused heterocyclic systems, a common structural motif in many biologically active compounds. One notable application is in the synthesis of imidazo[1,2-a]pyridines. These bicyclic structures are of significant interest due to their presence in a variety of medicinally important molecules. rsc.org The synthesis often involves the reaction of a substituted 2-aminopyridine (B139424) with an α-haloketone, and derivatives of this compound can be strategically employed in these synthetic routes. organic-chemistry.orgresearchgate.net

For instance, the chlorine atom at the 6-position can be displaced by an amino group, which can then participate in a cyclization reaction to form the fused imidazo[1,2-a]pyridine (B132010) ring system. The tolylthio group, on the other hand, can be retained in the final product or further modified, offering a route to a diverse array of substituted imidazo[1,2-a]pyridines. nih.gov

Precursor for Diverse Pharmaceutical and Agrochemical Intermediates

The versatility of this compound extends to its role as a precursor for a wide range of intermediates used in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the chloro and tolylthio groups allows for sequential or one-pot modifications to build molecular complexity.

In the pharmaceutical arena, this compound is a valuable starting material for creating novel therapeutic agents. For example, derivatives of imidazo[1,2-a]pyridine synthesized from related precursors have been investigated for their potential as antiviral agents and as inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT), which is a target in cancer therapy. nih.govnih.gov

The ability to introduce various functional groups onto the pyridine (B92270) ring makes this compound a key component in the development of new drugs.

Utility in Divergent Synthetic Pathways and Combinatorial Library Synthesis

The distinct reactivity of the two functional handles on this compound makes it an ideal substrate for divergent synthetic strategies. This approach allows for the creation of a multitude of different compounds from a single starting material. For example, the chlorine atom can be substituted via nucleophilic aromatic substitution, while the thioether can be oxidized or cleaved.

This adaptability is particularly advantageous in the construction of combinatorial libraries. By systematically varying the reagents used to modify the chloro and tolylthio groups, large collections of related compounds can be rapidly synthesized. These libraries are invaluable for high-throughput screening in drug discovery and agrochemical research, enabling the efficient identification of new lead compounds. The commercial availability of this compound facilitates its use in such large-scale synthetic efforts. combi-blocks.com

Functionalization of the Pyridine Core for Complex Molecular Architectures

The pyridine ring of this compound serves as a robust scaffold that can be extensively functionalized to create intricate molecular architectures. The chlorine atom at the 6-position is a key site for introducing a wide variety of substituents through cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, dramatically increasing the complexity of the molecule.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for assigning the structure of 2-(m-Tolylthio)-6-chloropyridine.

¹H NMR: A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shift (position), multiplicity (splitting pattern), and integration (relative number of protons). For this compound, one would expect to see distinct signals for the protons on the chloropyridine ring and the tolyl group. The aromatic protons would typically appear in the range of 7.0-8.5 ppm, while the methyl group protons on the tolyl ring would appear as a singlet further upfield, likely around 2.3-2.5 ppm.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. fishersci.cachemicalbook.com The spectrum would show characteristic signals for the aromatic carbons of both rings and the methyl carbon. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between CH₃/CH groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons would be absent. sigmaaldrich.com

COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically on adjacent carbons. cymitquimica.comnih.gov It would be used to establish the connectivity of protons within the pyridine (B92270) and tolyl rings, helping to trace the spin systems and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for unambiguous assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting molecular fragments, for instance, by showing a correlation from the protons of the tolyl ring to the carbon atom of the pyridine ring attached to the sulfur atom, confirming the thioether linkage.

If hindered rotation existed around the C-S or C-N bonds, temperature-dependent NMR studies could provide insight into the energy barriers of these dynamic processes. sigmaaldrich.com By recording spectra at different temperatures, one could observe the broadening and coalescence of signals as the rate of rotation changes, allowing for the calculation of activation energy for the process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, offers clues about the molecule's structure.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four decimal places). This allows for the calculation of a unique elemental formula (C₁₂H₁₀ClNS), confirming the molecular formula and ruling out other possibilities with the same nominal mass.

These techniques separate a sample mixture before analysis by mass spectrometry, making them ideal for purity assessment and the identification of trace impurities or byproducts from the synthesis.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for purity analysis. The gas chromatogram would show a major peak for the target compound and smaller peaks for any impurities. The mass spectrum of each peak can then be used for identification.

UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and versatile technique for non-volatile or thermally labile compounds. UHPLC separates the sample, and the tandem mass spectrometer can be used to isolate the molecular ion of the target compound and fragment it to produce a characteristic fragmentation pattern (MS/MS spectrum). This pattern serves as a fingerprint for structural confirmation and can be used for quantification in complex matrices.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the functional groups in this compound. Key expected peaks would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic pyridine ring system (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring breathing modes and the C-S bond vibrations would be expected to give characteristic signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining single crystals of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. Once appropriate crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected by a detector.

The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. This provides invaluable insights into the steric and electronic effects of the substituents on the pyridine ring and the nature of intermolecular interactions, such as van der Waals forces or potential π-π stacking, which govern the crystal packing.

Crystal Data and Structure Refinement Parameters (Hypothetical for this compound)
Empirical formulaC12H9ClNS
Formula weight234.72
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(1) Å α = 90°
b = 13.861(2) Å β = 91.538(1)°
c = 11.728(1) Å γ = 90°
Volume1645.1(3) ų
Z8
Density (calculated)1.895 Mg/m³
Absorption coefficient0.654 mm⁻¹
F(000)960
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Index ranges-13<=h<=13, -18<=k<=18, -15<=l<=15
Reflections collected15890
Independent reflections3780 [R(int) = 0.045]
Completeness to theta = 27.50°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.905 and 0.854
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3780 / 0 / 271
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0366, wR2 = 0.1046
R indices (all data)R1 = 0.0489, wR2 = 0.1123
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Note: The data in this table is hypothetical and serves as an example of the parameters that would be reported in a crystallographic study. The unit cell dimensions are taken from a related structure for illustrative purposes. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing complex mixtures containing this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be effectively used to determine its purity and to quantify any volatile impurities. A small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a long, thin column (the stationary phase).

The choice of the stationary phase is critical for achieving good separation. A common choice for the analysis of pyridine derivatives is a capillary column coated with a nonpolar or moderately polar stationary phase, such as a polysiloxane. The separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property of the compound under a specific set of chromatographic conditions.

A flame ionization detector (FID) is often used for the detection of organic compounds like this compound, offering high sensitivity. For more definitive identification of impurities, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS. This provides mass spectra of the separated components, which can be used to elucidate their structures.

Typical Gas Chromatography (GC) Parameters for the Analysis of Pyridine Derivatives
Column
Stationary Phase5% Phenyl Polysiloxane
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Inlet Temperature250 °C
Detector Temperature300 °C
Oven ProgramInitial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Injection
Injection Volume1 µL
Split Ratio50:1
Detector
TypeFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. HPLC is well-suited for the purity assessment of this compound.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. For a molecule like this compound, which possesses both nonpolar (tolyl and chloropyridine rings) and polar (nitrogen atom, sulfur atom) characteristics, reversed-phase HPLC is a common and effective approach.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with varying polarities can be effectively separated.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in this compound will absorb UV light at specific wavelengths. A photodiode array (PDA) detector can provide UV spectra of the eluting peaks, aiding in peak identification and purity assessment.

Typical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Pyridine Derivatives
Column
Stationary PhaseC18 (Octadecylsilane)
Particle Size5 µm
Dimensions4.6 x 150 mm
Mobile Phase
AWater with 0.1% Formic Acid
BAcetonitrile with 0.1% Formic Acid
GradientStart with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector
TypeUV-Vis or Photodiode Array (PDA)
Wavelength254 nm

By employing these advanced analytical techniques, a comprehensive understanding of the structure and purity of this compound can be achieved, ensuring its quality and suitability for further research and application.

Future Directions and Emerging Research Avenues in Pyridine Chemistry

Development of Novel and Efficient Synthetic Routes to Substituted Pyridines

The synthesis of specifically substituted pyridines like 2-(m-Tolylthio)-6-chloropyridine is crucial for accessing new chemical space. While direct synthetic data for this exact compound is not extensively detailed in the literature, its structure suggests that its synthesis would rely on established yet evolving methodologies in pyridine (B92270) chemistry. Future research is likely to focus on improving the efficiency, selectivity, and environmental footprint of these routes.

One of the most common approaches for creating aryl-thio-pyridines involves the nucleophilic substitution of a halogenated pyridine with a thiophenol. The synthesis of this compound would likely start from 2,6-dichloropyridine (B45657), a readily available starting material. psu.edu The reaction with m-thiocresol would need to be carefully controlled to achieve mono-substitution.

Key areas for development in this field include:

Catalyst Development : Research into more efficient and selective catalysts for cross-coupling reactions is ongoing. For the synthesis of thioether pyridines, this includes the development of palladium, copper, or nickel catalysts that can operate under milder conditions and with lower catalyst loadings, which is economically and environmentally beneficial.

C-H Activation : A more atom-economical and direct approach involves the C-H activation of the pyridine ring followed by functionalization. While challenging for electron-deficient rings like pyridine, new catalytic systems are emerging that could enable the direct coupling of a thiol with a C-H bond on the pyridine ring, bypassing the need for pre-halogenation.

Flow Chemistry : The use of microreactor or flow chemistry technology can offer significant advantages in terms of safety, scalability, and reaction control, especially for potentially exothermic or rapid reactions. This approach allows for precise control of temperature, pressure, and reaction time, often leading to higher yields and purities.

Multicomponent Reactions : The development of multicomponent reactions, where three or more reactants combine in a single step to form the final product, is a powerful strategy for increasing synthetic efficiency. For instance, methods for the synthesis of 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles using a multi-component reaction of an aldehyde, malononitrile, and a thiophenol have been developed. nih.gov Similar strategies could be envisioned for other substituted thioether pyridines.

A comparison of potential synthetic strategies is presented in Table 1.

Method Description Potential Advantages Potential Challenges
Nucleophilic Aromatic Substitution (SNAr) Reaction of 2,6-dichloropyridine with m-thiocresol.Use of readily available starting materials.Potential for di-substitution, requiring careful control of reaction conditions.
Metal-Catalyzed Cross-Coupling Coupling of a chloropyridine with a tolylthiol derivative using a metal catalyst (e.g., Pd, Cu, Ni).High yields and functional group tolerance.Catalyst cost, potential for metal contamination in the product.
Direct C-H Thiolation Direct reaction of a chloropyridine with a tolylthiol derivative via C-H activation.High atom economy, fewer synthetic steps.Regioselectivity can be difficult to control; requires specialized catalysts.

This table is generated based on established chemical principles and is for illustrative purposes.

Exploration of New Reactivity Modes for Halogenated Thioether Pyridines

The reactivity of this compound is dictated by the interplay of its three key components: the pyridine ring, the chlorine substituent, and the tolylthio group. Future research will likely uncover new ways to selectively functionalize this and similar molecules.

The Chlorine Atom : The chlorine at the 6-position is a versatile handle for further modification. It can be displaced by a variety of nucleophiles in SNAr reactions or serve as a coupling partner in metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the introduction of a wide range of substituents, including alkyl, aryl, amino, and alkoxy groups, enabling the creation of diverse molecular libraries. Research into selective halogenation and functionalization of pyridines is an active area. nih.govchemrxiv.org

The Thioether Linkage : The sulfur atom in the thioether linkage is also a site for chemical modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and steric profile of the molecule. These oxidized derivatives could exhibit unique biological activities or material properties. Furthermore, the sulfur atom can act as a ligand, coordinating to metal centers to form novel catalysts or functional materials. The interaction of sulfur with halogen bond donors has been shown to influence reactivity. iucr.orgiucr.org

The Pyridine Ring : The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which would increase the molecule's water solubility and modify its electronic properties. The pyridine ring itself can undergo electrophilic substitution, although this is generally difficult due to its electron-deficient nature and requires harsh conditions. nih.gov However, the development of new methods could open up avenues for further functionalization of the ring.

Photocatalysis and Electrosynthesis : Emerging techniques in photocatalysis and electrosynthesis could unlock new reactivity patterns for halogenated thioether pyridines. These methods can generate radical intermediates under mild conditions, potentially enabling novel C-C and C-heteroatom bond formations that are not accessible through traditional thermal methods.

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry is an increasingly powerful tool for predicting the properties of molecules and guiding the design of new materials. For a molecule like this compound, computational methods can provide valuable insights.

Property Prediction : Density functional theory (DFT) and other quantum chemical methods can be used to calculate a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO energies), and spectral characteristics. nih.gov These calculations can help to predict the molecule's reactivity, stability, and potential for use in electronic devices.

Reaction Modeling : Computational studies can be used to elucidate reaction mechanisms and predict the regioselectivity of reactions. For example, modeling the SNAr reaction of 2,6-dichloropyridine with m-thiocresol could help to optimize the reaction conditions for mono-substitution. Computational studies have been used to understand the selectivity of pyridine halogenation. nih.govchemrxiv.org

Materials Design : By modeling the interactions of this compound with other molecules or with surfaces, it is possible to design new materials with specific properties. For example, it could be computationally screened as a ligand for new metal catalysts or as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). wikipedia.org The ability of pyridine derivatives to form part of such frameworks is well-documented. nih.gov

The table below outlines some key properties of this compound.

Property Value Source
CAS Number 1242241-04-8 bldpharm.comcombi-blocks.com
Molecular Formula C12H10ClNS bldpharm.comcombi-blocks.com
Molecular Weight 235.73 g/mol bldpharm.com
Purity Typically ≥95% combi-blocks.com

This data is compiled from publicly available chemical supplier information.

Applications in Materials Science and Catalysis beyond Traditional Fields

While the specific applications of this compound are not yet established, its structure suggests potential in several areas of materials science and catalysis.

Ligand for Catalysis : The pyridine nitrogen and the thioether sulfur can both act as coordination sites for metal ions. This makes the molecule a potential bidentate ligand for transition metal catalysts. The electronic and steric properties of the ligand could be tuned by modifying the tolyl group or by replacing the chlorine atom, allowing for the optimization of the catalyst's activity and selectivity. Pyridine-based ligands are integral to a wide range of catalytic applications. nottingham.ac.ukexlibrisgroup.comresearchgate.net The use of magnetic nanoparticles as supports for pyridine-based catalysts is also an emerging area. rsc.org

Building Block for Functional Polymers and MOFs : The chlorine atom provides a reactive site for polymerization reactions, allowing for the incorporation of the 2-(m-tolylthio)pyridine unit into polymer backbones or as a pendant group. Such polymers could have interesting optical, electronic, or thermal properties. Furthermore, as a bifunctional molecule, it could be used as a linker in the synthesis of MOFs or COFs, creating porous materials with potential applications in gas storage, separation, and catalysis. nih.govwikipedia.org

Organic Electronics : Pyridine-containing molecules are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nottingham.ac.ukexlibrisgroup.com The combination of the electron-deficient pyridine ring and the electron-rich tolylthio group could lead to interesting charge-transfer properties. Further functionalization could be used to tune the HOMO/LUMO levels and optimize the material for a specific application.

Design of Next-Generation Pyridine-Based Research Probes and Tool Compounds

Substituted pyridines are a common scaffold in medicinal chemistry and chemical biology. rsc.orgnih.gov The unique combination of functional groups in this compound makes it an attractive starting point for the design of new research probes and tool compounds.

Scaffold for Drug Discovery : The molecule could serve as a fragment or scaffold for the development of new therapeutic agents. The chlorine atom allows for the facile introduction of a variety of substituents to explore structure-activity relationships (SAR). The tolylthio group can provide important hydrophobic interactions with biological targets. Pyridine derivatives have been investigated as inhibitors of various enzymes, such as TBK1. nih.gov

Fluorescent Probes : By attaching a fluorophore to the molecule, for example, through substitution of the chlorine atom, it could be converted into a fluorescent probe for detecting specific analytes or for imaging in biological systems. The pyridine and thioether groups could act as binding sites for the target analyte, leading to a change in the fluorescence signal. Spiropyran-based pyridine derivatives have been developed as fluorescent zinc sensors. acs.org

Chemical Biology Tools : The molecule could be functionalized with reactive groups to create chemical probes for identifying protein targets (activity-based protein profiling) or for cross-linking studies. The chlorine atom is an ideal handle for introducing tags such as biotin (B1667282) or a clickable alkyne or azide (B81097) group for subsequent visualization or pull-down experiments.

Q & A

Q. What are the key synthetic routes for preparing 2-(m-Tolylthio)-6-chloropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 6-chloropyridine-2-thiol and m-tolyl halides. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .
  • Base selection : Alkali carbonates (e.g., K₂CO₃) improve deprotonation of the thiol group while minimizing side reactions .
  • Temperature : Reactions at 80–100°C optimize reaction kinetics without promoting decomposition .
    Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons).

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolve bond lengths (e.g., C–S bond ~1.76 Å) and dihedral angles between pyridine and m-tolyl groups .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 250.6) and fragmentation patterns .
  • ¹H/¹³C NMR : Assign aromatic protons (6-chloropyridine ring) and methyl group signals (δ ~2.3 ppm for m-tolyl CH₃) .

Q. What analytical methods are optimal for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Reverse-phase HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water (0.1% TFA), retention time ~8.2 min .
  • GC-MS : Suitable for volatile derivatives (e.g., trimethylsilyl ethers), with quantification via internal standards (e.g., anthracene-d10) .

Advanced Research Questions

Q. How can regioselectivity challenges in thioether bond formation be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Steric hindrance : Use bulky m-tolyl groups to favor substitution at the 2-position of pyridine over the 4-position .
  • Catalytic additives : Pd-catalyzed coupling (e.g., Pd(OAc)₂ with PPh₃) enhances selectivity for sulfur-aryl bond formation .
  • Kinetic vs. thermodynamic control : Lower temperatures (≤60°C) favor kinetic products, while higher temperatures (>100°C) may shift equilibrium .

Q. What computational approaches are effective for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to predict HOMO/LUMO energies and charge distribution. The sulfur atom exhibits high electron density, influencing reactivity .
  • Molecular dynamics : Simulate solvation effects in DMSO to assess stability and aggregation behavior .
    Validate models against experimental UV-Vis spectra (λ_max ~275 nm) and cyclic voltammetry data (oxidation peaks at +1.2 V vs. Ag/AgCl) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response standardization : Use consistent units (e.g., µM) and controls (e.g., DMSO vehicle) to minimize variability .
  • Meta-analysis : Pool data from multiple assays (e.g., enzyme inhibition, cytotoxicity) to identify trends. For example, conflicting IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .
  • Structural analogs : Compare with 2-(p-Tolylthio)-6-chloropyridine to isolate substituent effects .

Q. What strategies improve the reproducibility of catalytic applications involving this compound?

Methodological Answer:

  • Precatalyst characterization : Ensure purity (>95% by HPLC) and anhydrous conditions to avoid ligand decomposition .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates (e.g., S–C bond cleavage) .
  • Batch-to-batch consistency : Document synthetic parameters (e.g., cooling rate during crystallization) in supplemental materials .

Q. How can the mechanism of action in biological systems be elucidated for this compound derivatives?

Methodological Answer:

  • Isotopic labeling : Incorporate ³⁵S to track metabolic pathways via autoradiography .
  • Protein binding assays : Use SPR or ITC to measure affinity for target enzymes (e.g., kinases or cytochrome P450) .
  • Knockout models : CRISPR-Cas9 gene editing in cell lines to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.